molecular formula C12H11ClN2O B1487174 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol CAS No. 2092475-83-5

6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol

Cat. No.: B1487174
CAS No.: 2092475-83-5
M. Wt: 234.68 g/mol
InChI Key: OCZLJVLQYCIMBE-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidinols It features a pyrimidin-4-ol core with a 4-chlorobenzyl group attached to the 6th position and a methyl group at the 2nd position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol typically involves the following steps:

  • Benzyl Chloride Reaction: The reaction starts with 4-chlorobenzyl chloride, which undergoes a nucleophilic substitution reaction with a suitable nucleophile.

  • Pyrimidinol Formation: The intermediate product is then reacted with a methylating agent to introduce the methyl group at the 2nd position of the pyrimidinol ring.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at different positions of the pyrimidinol ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 4-Chlorobenzyl chloride: A precursor used in the synthesis of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol.

  • 2-Methylpyrimidin-4-ol: A related compound without the chlorobenzyl group.

  • Other Pyrimidinols: Various pyrimidinol derivatives with different substituents.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZLJVLQYCIMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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